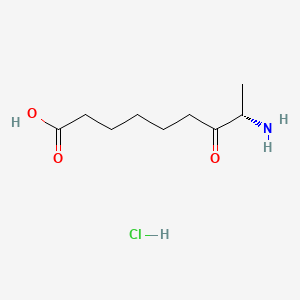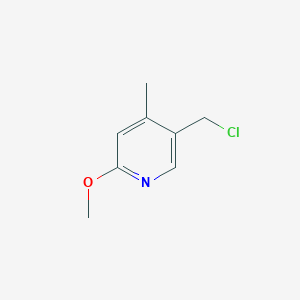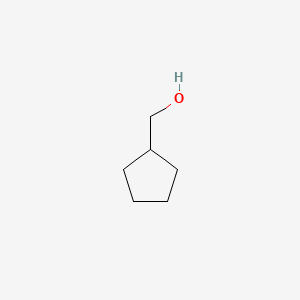
(S)-8-amino-7-oxononanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-amino-7-oxononanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is an amino acid derivative, characterized by the presence of an amino group, a keto group, and a nonanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-amino-7-oxononanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a keto acid.
Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.
Keto Group Formation: The keto group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (S)-8-amino-7-oxononanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in amino alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
科学的研究の応用
(S)-8-amino-7-oxononanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-8-amino-7-oxononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.
Pathways: Participates in the synthesis and degradation of amino acids, influencing metabolic processes and energy production.
類似化合物との比較
®-8-amino-7-oxononanoic acid hydrochloride: The enantiomer of (S)-8-amino-7-oxononanoic acid hydrochloride, with different stereochemistry.
8-amino-7-oxooctanoic acid hydrochloride: A shorter-chain analog with similar functional groups.
8-amino-7-oxodecanoic acid hydrochloride: A longer-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and chain length, which influence its reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salts.
特性
CAS番号 |
177408-66-1 |
|---|---|
分子式 |
C9H18ClNO3 |
分子量 |
223.70 g/mol |
IUPAC名 |
(8R)-8-amino-7-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m1./s1 |
InChIキー |
ZGPOLJARQCHVLY-OGFXRTJISA-N |
SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
異性体SMILES |
C[C@H](C(=O)CCCCCC(=O)O)N.Cl |
正規SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl Methyl(2-(7-nitro-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)ethyl)carbaMate](/img/new.no-structure.jpg)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)



